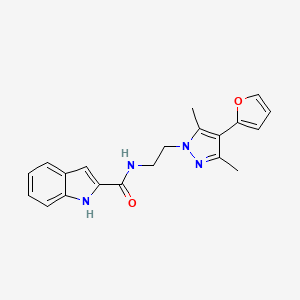
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Indole Ring : Known for its role in various biological activities.
- Pyrazole Ring : Associated with anti-inflammatory and anticancer properties.
- Furan Ring : Contributes to the compound's bioactivity through its reactive nature.
The molecular formula of the compound is C16H18N4O, and its IUPAC name is this compound .
Anticancer Properties
Numerous studies highlight the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have reported IC50 values ranging from 0.01 µM to 42.30 µM against different cancer types, including MCF7 and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | A549 | 26 |
| Compound C | H460 | 3.79 |
Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways . This activity is crucial in developing treatments for chronic inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, such as Aurora-A kinase and CDK2 .
- Reactive Oxygen Species (ROS) Modulation : The furan ring's reactivity allows for potential interactions with ROS, contributing to its anti-cancer effects.
Study on Anticancer Activity
A recent study investigated the effects of a series of pyrazole derivatives on various cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against H460 and A549 cells with IC50 values indicating potent activity .
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of pyrazole derivatives, demonstrating their ability to lower pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory conditions .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-19(18-8-5-11-26-18)14(2)24(23-13)10-9-21-20(25)17-12-15-6-3-4-7-16(15)22-17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYYEUODVHIJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













